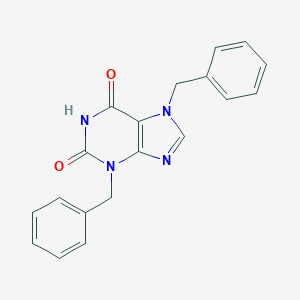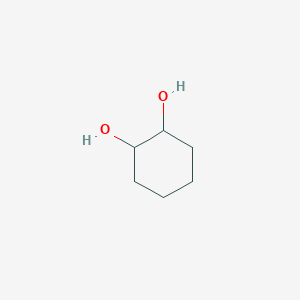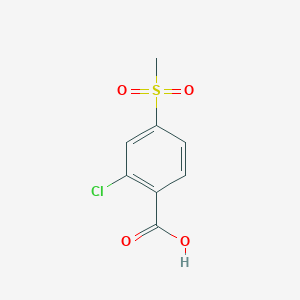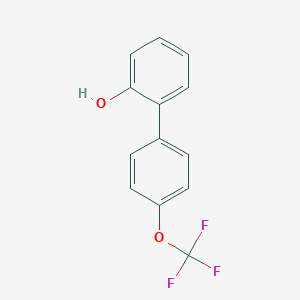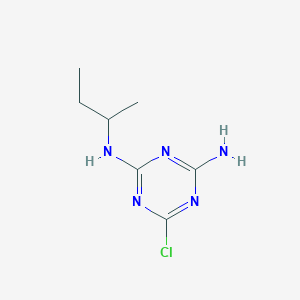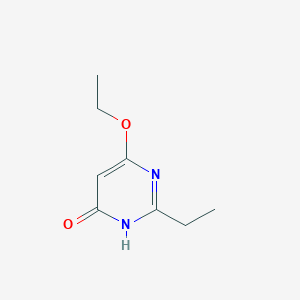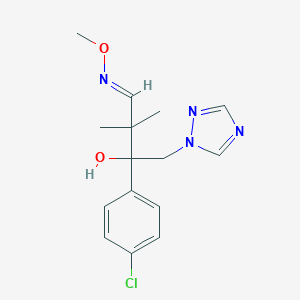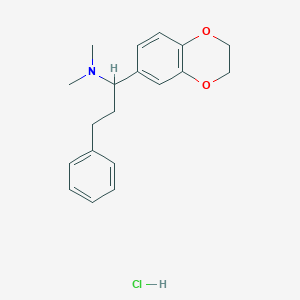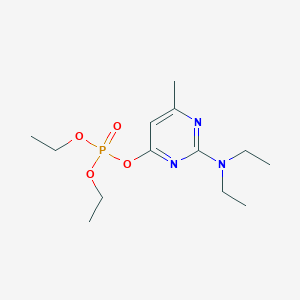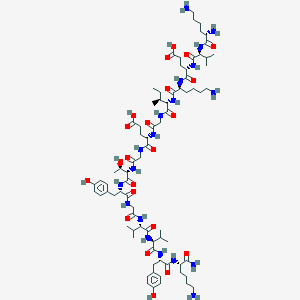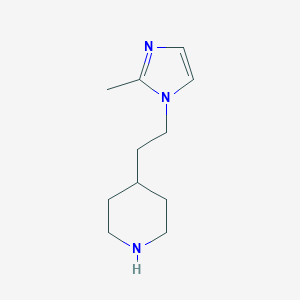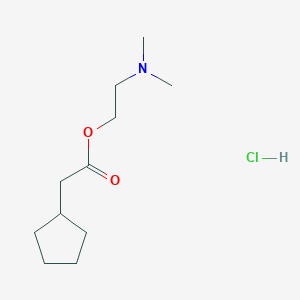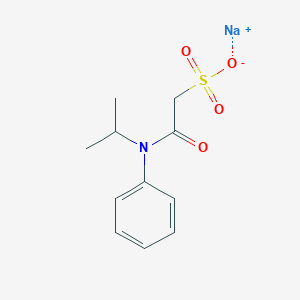![molecular formula C12H13NOS B165087 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one CAS No. 127740-02-7](/img/structure/B165087.png)
4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one, also known as PI3K inhibitor, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K), which is a key enzyme involved in the regulation of cell growth, survival, and metabolism. PI3K inhibitors have shown promising results in preclinical and clinical studies for the treatment of various types of cancer, inflammation, and autoimmune diseases.
Wirkmechanismus
4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one inhibitors work by blocking the activity of 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one, which is a key enzyme in the 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one/AKT/mTOR signaling pathway. This pathway is involved in the regulation of cell growth, survival, and metabolism. By inhibiting 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one, 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one inhibitors can prevent the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and survival.
Biochemische Und Physiologische Effekte
4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one inhibitors have been shown to have a wide range of biochemical and physiological effects. They can inhibit cell proliferation and induce apoptosis in cancer cells, leading to tumor regression. 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one inhibitors can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one inhibitors can modulate immune cell function, leading to the suppression of autoimmune responses.
Vorteile Und Einschränkungen Für Laborexperimente
4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one inhibitors have several advantages for laboratory experiments. They are small molecules that can be easily synthesized and purified, making them readily available for use in experiments. Additionally, 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one inhibitors have been extensively studied and characterized, making them well-suited for use in a wide range of experiments. However, there are also limitations to the use of 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one inhibitors in laboratory experiments. They can have off-target effects, leading to unintended consequences. Additionally, their potency and selectivity can vary depending on the specific inhibitor used, making it important to carefully select the appropriate inhibitor for each experiment.
Zukünftige Richtungen
There are several future directions for the study of 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one inhibitors. One area of research is the development of more potent and selective inhibitors that can be used in clinical settings. Additionally, there is ongoing research into the use of 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one inhibitors in combination with other drugs, such as chemotherapy and immunotherapy, to enhance their therapeutic effects. Another area of research is the investigation of the role of 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one inhibitors in other diseases, such as neurodegenerative diseases and metabolic disorders. Finally, there is a need for further research into the mechanisms of action of 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one inhibitors, which could lead to the development of new therapeutic strategies.
Synthesemethoden
The synthesis of 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one involves several steps, including the reaction of 4-bromo-2-isopropylphenol with thiosemicarbazide, followed by cyclization and oxidation. The final product is obtained in high yield and purity through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one inhibitors have been extensively studied for their potential therapeutic applications in cancer, inflammation, and autoimmune diseases. They have shown promising results in preclinical and clinical studies for the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia. 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one inhibitors have also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one inhibitors have been investigated as potential treatments for autoimmune diseases, such as lupus and type 1 diabetes.
Eigenschaften
CAS-Nummer |
127740-02-7 |
|---|---|
Produktname |
4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one |
Molekularformel |
C12H13NOS |
Molekulargewicht |
219.3 g/mol |
IUPAC-Name |
4-(4-propan-2-ylphenyl)-3H-1,3-thiazol-2-one |
InChI |
InChI=1S/C12H13NOS/c1-8(2)9-3-5-10(6-4-9)11-7-15-12(14)13-11/h3-8H,1-2H3,(H,13,14) |
InChI-Schlüssel |
IFEDJZYBRHHTDR-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=O)N2 |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=O)N2 |
Synonyme |
4-[4-(1-METHYLETHYL)PHENYL]-2(3H)-THIAZOLONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



